molecular formula C18H14N6O2 B293187 3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one

3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one

Cat. No. B293187
M. Wt: 346.3 g/mol
InChI Key: GGYCQSIZBDCWQJ-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound exhibits a unique structure with a pyrazolo-triazine core and a methoxybenzylidene moiety, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes such as tyrosinase, carbonic anhydrase, and cholinesterase. Additionally, this compound has been reported to exhibit anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one have been extensively studied. This compound has been reported to exhibit potent inhibitory activity against tyrosinase, which is an enzyme that plays a crucial role in melanin synthesis. Additionally, this compound has been reported to exhibit potent inhibitory activity against carbonic anhydrase, which is an enzyme that regulates pH in various tissues. Furthermore, this compound has been reported to exhibit potent inhibitory activity against cholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This compound has also been reported to exhibit anti-inflammatory and anticancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one in lab experiments include its potent inhibitory activity against various enzymes, as well as its potential applications in the field of medicinal chemistry. Additionally, this compound has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. However, the limitations of using this compound in lab experiments include its complex structure, which makes its synthesis challenging, as well as its potential toxicity.

Future Directions

There are several future directions for the research on 3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one. Firstly, further studies are needed to fully understand the mechanism of action of this compound. Secondly, more research is needed to determine the potential toxicity of this compound. Thirdly, the potential applications of this compound in the field of medicinal chemistry need to be explored further. Fourthly, the development of novel synthetic methods for this compound needs to be investigated. Lastly, the potential applications of this compound in the treatment of other diseases need to be explored further.
In conclusion, 3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a promising candidate for drug development due to its unique structure and potent inhibitory activity against various enzymes. Further research is needed to fully understand the mechanism of action, potential toxicity, and applications of this compound in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one involves the reaction of 3-aminopyrazole with 3-methoxybenzaldehyde in the presence of a catalyst, followed by the addition of phenylhydrazine and acetic anhydride. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography. This synthesis method has been reported to yield the desired compound in good to excellent yields.

Scientific Research Applications

The unique structure of 3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one makes it a promising candidate for drug development. This compound has been reported to exhibit potent inhibitory activity against various enzymes such as tyrosinase, carbonic anhydrase, and cholinesterase. Additionally, this compound has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation.

properties

Molecular Formula

C18H14N6O2

Molecular Weight

346.3 g/mol

IUPAC Name

3-[(E)-(3-methoxyphenyl)methylideneamino]-7-phenylpyrazolo[3,4-d]triazin-4-one

InChI

InChI=1S/C18H14N6O2/c1-26-15-9-5-6-13(10-15)11-20-24-18(25)16-12-19-23(17(16)21-22-24)14-7-3-2-4-8-14/h2-12H,1H3/b20-11+

InChI Key

GGYCQSIZBDCWQJ-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N2C(=O)C3=C(N=N2)N(N=C3)C4=CC=CC=C4

SMILES

COC1=CC=CC(=C1)C=NN2C(=O)C3=C(N=N2)N(N=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C=NN2C(=O)C3=C(N=N2)N(N=C3)C4=CC=CC=C4

Origin of Product

United States

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